An In-depth Technical Guide to 2-Formyl-4-(4-methoxyphenyl)phenol: Properties, Structure, and Potential
An In-depth Technical Guide to 2-Formyl-4-(4-methoxyphenyl)phenol: Properties, Structure, and Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Formyl-4-(4-methoxyphenyl)phenol, a biphenyl derivative with significant potential in medicinal chemistry and materials science. The document elucidates the compound's chemical and physical properties, molecular structure, and plausible synthetic routes. Furthermore, it explores its potential biological activities based on the established profiles of structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel biphenyl scaffolds.
Introduction
Biphenyl and its derivatives represent a privileged structural motif in drug discovery and materials science, owing to their unique conformational properties and diverse biological activities.[1] The compound 2-Formyl-4-(4-methoxyphenyl)phenol, also known by its IUPAC name 2-hydroxy-5-(4-methoxyphenyl)benzaldehyde, combines the biphenyl backbone with a reactive formyl group and a phenolic hydroxyl group. This arrangement of functional groups imparts a rich chemical reactivity and the potential for a range of biological interactions. The presence of the formyl group ortho to the hydroxyl group is a classic feature of salicylaldehyde derivatives, which are known to be valuable precursors in the synthesis of Schiff bases, heterocycles, and other complex organic molecules. This guide aims to consolidate the available information on this compound and provide a scientifically grounded perspective on its synthesis and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Formyl-4-(4-methoxyphenyl)phenol is presented in Table 1. These properties have been compiled from reputable chemical databases.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-5-(4-methoxyphenyl)benzaldehyde | [2] |
| Synonyms | 2-Formyl-4-(4-methoxyphenyl)phenol, 4-Hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde | [2] |
| CAS Number | 893737-57-0 | [2] |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [2] |
| Appearance | Predicted to be a solid at room temperature | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
Molecular Structure
The molecular structure of 2-Formyl-4-(4-methoxyphenyl)phenol is characterized by a biphenyl core. One phenyl ring is substituted with a hydroxyl group at position 2 and a formyl group at position 1. The second phenyl ring, attached at position 5 of the first ring, bears a methoxy group at its para-position (position 4').
Caption: 2D structure of 2-Formyl-4-(4-methoxyphenyl)phenol.
Synthesis and Mechanism
Proposed Synthetic Route: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[3][4] The reaction proceeds through the formation of a dichlorocarbene intermediate.
Caption: Proposed workflow for the synthesis via the Reimer-Tiemann reaction.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-(4-methoxyphenyl)phenol in a suitable organic solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
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Base Addition: Add an aqueous solution of a strong base (e.g., sodium hydroxide) to the flask.
-
Chloroform Addition: While stirring vigorously, slowly add chloroform to the biphasic mixture. The reaction is often exothermic and may require cooling to control the temperature.[5]
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Reaction: Heat the mixture under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the phenoxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Formyl-4-(4-methoxyphenyl)phenol.
Causality Behind Experimental Choices: The use of a biphasic system is necessary as the hydroxide base is soluble in the aqueous phase while the organic reactants are in the organic phase.[3] Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur. Acidification in the work-up step is essential to protonate the resulting phenoxide and allow for its extraction into the organic phase.
Alternative Synthetic Route: Duff Reaction
The Duff reaction offers an alternative for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[6][7] This method is particularly effective for electron-rich phenols.
Mechanism Insight: The Duff reaction proceeds via the formation of an iminium ion from protonated HMTA, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the phenol.[6]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the aldehydic proton (~9.5-10.5 ppm).- A singlet for the phenolic hydroxyl proton (variable, ~10.0-12.0 ppm).- Aromatic protons of the formyl-substituted ring appearing as doublets and doublets of doublets in the range of ~6.8-7.8 ppm.- Aromatic protons of the methoxy-substituted ring appearing as two doublets in the range of ~6.9-7.5 ppm.- A singlet for the methoxy protons (~3.8 ppm). |
| ¹³C NMR | - A signal for the aldehydic carbon (~190-200 ppm).- Signals for the aromatic carbons in the range of ~110-165 ppm.- A signal for the methoxy carbon (~55 ppm). |
| FT-IR (cm⁻¹) | - A broad O-H stretching band for the phenolic hydroxyl group (~3100-3400 cm⁻¹).- A C=O stretching band for the aldehyde group (~1650-1680 cm⁻¹).- C-H stretching bands for the aromatic and methoxy groups (~2800-3100 cm⁻¹).- C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).- A C-O stretching band for the ether linkage (~1250 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 228.24. |
Potential Biological Activities and Applications
Direct biological studies on 2-Formyl-4-(4-methoxyphenyl)phenol are currently lacking. However, the structural motifs present in the molecule allow for informed predictions of its potential bioactivities.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxylated biphenyl scaffold, in particular, has been shown to possess significant antioxidant potential.[8][9] The phenolic hydroxyl group in 2-Formyl-4-(4-methoxyphenyl)phenol can donate a hydrogen atom to neutralize reactive oxygen species, thus potentially mitigating oxidative stress.
Caption: Proposed antioxidant mechanism of action.
Anticancer Potential
Several studies have highlighted the anticancer properties of hydroxylated biphenyl compounds.[1] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases.[6] The specific substitution pattern of 2-Formyl-4-(4-methoxyphenyl)phenol, with its electron-donating methoxy group and the reactive aldehyde, makes it an interesting candidate for evaluation as an antiproliferative agent.
Precursor for Drug-like Molecules
The presence of the salicylaldehyde moiety makes this compound an excellent starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. The formyl group can readily undergo condensation reactions with amines to form Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.
Conclusion
2-Formyl-4-(4-methoxyphenyl)phenol is a biphenyl derivative with a compelling combination of structural features that suggest its utility in both synthetic and medicinal chemistry. While direct experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its known properties, plausible and well-supported synthetic pathways, and a scientifically reasoned projection of its potential biological activities. The information presented herein is intended to catalyze further research into this promising molecule, encouraging its synthesis, detailed characterization, and thorough evaluation in biological systems. The insights provided aim to empower researchers to unlock the full potential of this and related biphenyl scaffolds in the development of novel therapeutics and functional materials.
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